molecular formula C18H22N2O4S B2800226 N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenoxyethanesulfonamide CAS No. 2034491-64-8

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenoxyethanesulfonamide

Cat. No. B2800226
CAS RN: 2034491-64-8
M. Wt: 362.44
InChI Key: ZAAPKWMRXRXMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure consists of a phenyl ring attached to an azetidinone moiety, which in turn is connected to a phenoxyethanesulfonamide group. The methoxy group is also present on the azetidinone ring .


Physical And Chemical Properties Analysis

  • Solubility : It is soluble in ethanol, acetone, water, and benzene but sparingly in ether and chloroform .
  • Melting Point : Approximately 131°C .
  • Odor : Some acidic odor .

Scientific Research Applications

Antitumor Agents

Research has demonstrated the potential of 3-phenoxy-1,4-diarylazetidin-2-ones, including N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenoxyethanesulfonamide, as potent antiproliferative compounds in cancer treatment. These compounds exhibit strong inhibitory effects on tubulin polymerization, disrupt microtubular structure in cancer cells, and induce apoptosis. The study by Greene et al. (2016) specifically highlights their efficacy in breast cancer cells and suggests their promise for clinical development (Greene et al., 2016).

Synthesis and Structural Analysis

Research led by Jagannadham et al. (2019) focuses on the synthesis of various sulfonamide rings and derivatives, including N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenoxyethanesulfonamide. These studies contribute significantly to understanding the structural and chemical properties of these compounds (Jagannadham et al., 2019).

Antibacterial and Antifungal Activities

Research by Chohan and Shad (2011) has explored the antibacterial and antifungal potential of sulfonamide-derived compounds, including those related to N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenoxyethanesulfonamide. These studies provide insights into the broad spectrum of biological activities of these compounds (Chohan & Shad, 2011).

Antioxidant and Anticancer Activities

Tumosienė et al. (2020) conducted research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related to the chemical structure of interest. They found that these compounds exhibit significant antioxidant and anticancer activities, providing a potential avenue for therapeutic applications (Tumosienė et al., 2020).

Pharmaceutical Applications

Dey et al. (2015) examined a series of nimesulidetriazole derivatives, closely related to the chemical structure , for their potential pharmaceutical applications. The study focuses on the crystal structures and supramolecular assembly of these compounds, which is crucial for understanding their pharmacological properties (Dey et al., 2015).

Safety and Hazards

  • Skin and eye contact may cause allergic skin reactions and serious eye damage .

properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-18-13-20(14-18)16-9-7-15(8-10-16)19-25(21,22)12-11-24-17-5-3-2-4-6-17/h2-10,18-19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAPKWMRXRXMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.